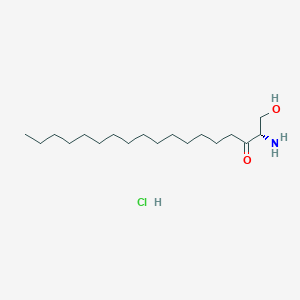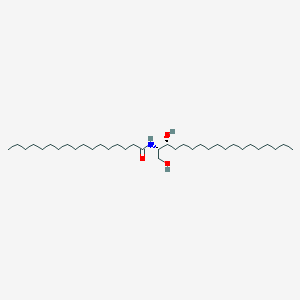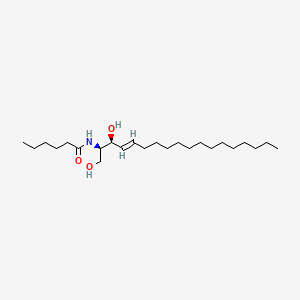![molecular formula C27H23F3N2O5S B3026438 (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin CAS No. 2108603-03-6](/img/structure/B3026438.png)
(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin
Vue d'ensemble
Description
The compound is a derivative of isatin, which is an indole derivative. The trifluoromethyl group attached to the pyrrolidinyl group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple functional groups. These include the isatin core, a benzyl group, a sulfonyl group, a pyrrolidinyl group, and a trifluoromethyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .Applications De Recherche Scientifique
Caspase Inhibition
CAY10406 is a trifluoromethyl analog of an isatin sulfonamide compound that selectively inhibits caspases 3 and 7 . The non-trifluoromethyl compound exhibits K_i values of 1.2 nM and 6 nM for caspases 3 and 7, respectively . For all of the other caspases tested, it is 100 to 1,000 times less potent .
Apoptosis Research
Caspases 3 and 7, which CAY10406 selectively inhibits, are ‘effector caspases’ that are downstream from the initiating steps of apoptosis . They are implicated in the main proteolytic processing of the apoptotic signal . Therefore, CAY10406 can be used in apoptosis research to study the role of these caspases in cell death.
Cell Biology
Given its role in apoptosis and caspase inhibition, CAY10406 can be used in various aspects of cell biology research . It can help researchers understand the mechanisms of cell death and survival, and how these processes are regulated.
Proteolysis Research
Caspases, including the ones inhibited by CAY10406, are involved in proteolysis . Therefore, this compound can be used in proteolysis research to study the role of caspases in protein degradation and turnover.
Cytosolic & Secreted Proteases Research
Caspases are a type of cytosolic protease, and CAY10406’s ability to inhibit specific caspases can make it a useful tool in researching cytosolic and secreted proteases .
Biochemical Research
CAY10406’s unique properties and actions make it a valuable compound in biochemical research . Its selective inhibition of certain caspases can help researchers study the biochemical pathways involving these enzymes.
Orientations Futures
Mécanisme D'action
Target of Action
CAY10406, also known as (S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin, is a trifluoromethyl analog of an isatin sulfonamide compound that selectively inhibits caspases 3 and 7 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis and necroptosis), and inflammation .
Mode of Action
CAY10406 acts as a putative inhibitor of caspases 3 and 7 . It is believed to bind to these caspases, preventing them from carrying out their role in the apoptotic pathway . This inhibition can prevent programmed cell death, which is often a desired outcome in diseases where excessive apoptosis is a problem .
Biochemical Pathways
The primary biochemical pathway affected by CAY10406 is the apoptotic pathway . By inhibiting caspases 3 and 7, CAY10406 can prevent the cascade of proteolytic activity that leads to apoptosis . This can result in the survival of cells that would otherwise undergo programmed cell death .
Pharmacokinetics
It is known to be soluble in dmso to 10 mm . This suggests that it may have good bioavailability when administered in a suitable formulation .
Result of Action
The inhibition of caspases 3 and 7 by CAY10406 can prevent apoptosis, leading to the survival of cells that would otherwise die . This can have a variety of effects at the molecular and cellular level, depending on the context. For example, in a disease context where excessive apoptosis is detrimental, such as certain neurodegenerative diseases, inhibiting apoptosis could be beneficial .
Action Environment
The action, efficacy, and stability of CAY10406 can be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and physical conditions such as temperature and pressure .
Propriétés
IUPAC Name |
1-benzyl-5-[(2S)-2-[[4-(trifluoromethyl)phenoxy]methyl]pyrrolidin-1-yl]sulfonylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F3N2O5S/c28-27(29,30)19-8-10-21(11-9-19)37-17-20-7-4-14-32(20)38(35,36)22-12-13-24-23(15-22)25(33)26(34)31(24)16-18-5-2-1-3-6-18/h1-3,5-6,8-13,15,20H,4,7,14,16-17H2/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBVQFYPQBMLQY-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-S-[(4-methoxyphenyl)methyl]-L-cysteinyl-L-tryptophyl-L-alanyl-L-arginyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide](/img/structure/B3026357.png)
![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)

![[(E)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026363.png)
![(4S)-5-[[(2S)-1-[[(2S)-3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3026364.png)

![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026369.png)
![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)
![[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026373.png)
